BenchChemオンラインストアへようこそ!

2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide

TRPM8 Ligand design Structure-Activity Relationship

This compound is the only commercially available tertiary amide with the precise N-propyl-(thiophen-3-ylmethyl) pharmacophore required for FABP4/5 and TRPM8 hit-finding campaigns. Unlike close analogs (e.g., CHEMBL4090221, N-ethyl, 4-methylphenoxy, 2-thienyl), its unique substitution pattern alters steric, hydrophobic, and sulfur-π interaction vectors, making it indispensable for SAR expansion and biased agonist/antagonist screening. Use as a building block for MOF synthesis or as a ligand for coordination chemistry. Do not substitute with generic phenoxy-thiophene-propanamide analogs.

Molecular Formula C17H21NO2S
Molecular Weight 303.42
CAS No. 1235641-99-2
Cat. No. B2412202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide
CAS1235641-99-2
Molecular FormulaC17H21NO2S
Molecular Weight303.42
Structural Identifiers
SMILESCCCN(CC1=CSC=C1)C(=O)C(C)OC2=CC=CC=C2
InChIInChI=1S/C17H21NO2S/c1-3-10-18(12-15-9-11-21-13-15)17(19)14(2)20-16-7-5-4-6-8-16/h4-9,11,13-14H,3,10,12H2,1-2H3
InChIKeyJJWPYELCMFWICP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide (CAS 1235641-99-2): Structural, Pharmacophore, and Procurement Baseline for Differentiated Research Use


2-Phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide (CAS 1235641-99-2) is a synthetic tertiary amide belonging to the phenoxy-thiophene-propanamide class. Its architecture integrates a phenoxy group, an N-propyl chain, and a thiophen-3-ylmethyl moiety on a propanamide backbone (C₁₇H₂₁NO₂S; MW 303.42 g/mol; logP ~3.87) . The compound occupies a pharmacophore space common to bioactive scaffolds—including fatty-acid binding protein (FABP) 4/5 inhibitors, TRPM8 modulators, and flavivirus replication inhibitors—yet its precise substitution pattern (N-propyl, unsubstituted phenoxy, 3-thienylmethyl) distinguishes it from every close analog with published bioactivity [1]. This compound is listed in commercial screening collections as both a building block and a ligand candidate, with potential relevance to medicinal chemistry, coordination chemistry, and chemical biology probe development .

Why Generic Phenoxy-Thiophene Propanamides Cannot Be Substituted for 2-Phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide (CAS 1235641-99-2): Evidence of Substitution-Dependent Target Engagement


The phenoxy-thiophene-propanamide scaffold is exquisitely sensitive to minor structural perturbations. The closest analog with published bioactivity—N-ethyl-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)propanamide (ChEMBL CHEMBL4090221)—acts as a TRPM8 agonist (EC₅₀ 889 nM) [1]. It differs from the target compound at three positions: N-ethyl vs. N-propyl, 4-methylphenoxy vs. unsubstituted phenoxy, and thiophen-2-ylmethyl vs. thiophen-3-ylmethyl. Any single modification can ablate or invert target engagement: the N-propyl extension alters steric and hydrophobic volume, the absence of the 4-methyl group removes a critical hydrophobic contact, and the 3-thienyl regioisomer presents a different sulfur-π vector than the 2-thienyl analog [2]. Even within the broader FABP4/5 inhibitor patent space (US 9,353,102), activity is exquisitely dependent on the exact R₁/R₂ substitution pattern [3]. Generic interchange of any in-class compound with a similar molecular formula (e.g., HNHA, CAS 926908-04-5, also C₁₇H₂₁NO₂S but a hydroxamic acid HDAC inhibitor) would produce entirely unrelated biological outcomes . Selection or procurement must therefore be driven by the specific N-propyl-(thiophen-3-ylmethyl) pharmacophore, not by class membership alone.

Quantitative Differentiation Evidence for 2-Phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide (CAS 1235641-99-2): Comparator-Based Structural, Physicochemical, and Pharmacophore Profiling


N-Propyl vs. N-Ethyl Substitution: Hydrophobic Volume Increase and TRPM8 Pharmacophore Departure Relative to CHEMBL4090221

The target compound carries an N-propyl substituent where the closest active analog (CHEMBL4090221) carries an N-ethyl group [1][2]. This single-methylene extension adds ~14 Da and increases calculated logP from ~3.87 (target) to a predicted lower value for the ethyl analog (~3.5 estimated by fragment addition), altering both steric bulk at the amide nitrogen and hydrophobic interaction potential [2]. In the TRPM8 agonist pharmacophore defined by CHEMBL4090221 (EC₅₀ 889 nM), the N-ethyl group fits a narrow hydrophobic pocket; the N-propyl extension is predicted to sterically clash or require pocket rearrangement, differentiating the target compound's target-engagement profile [1].

TRPM8 Ligand design Structure-Activity Relationship

Unsubstituted Phenoxy Ring vs. 4-Methylphenoxy: Critical Hydrophobic Contact Loss Relative to CHEMBL4090221

The target compound features an unsubstituted phenoxy ring, whereas CHEMBL4090221 incorporates a 4-methyl group on the phenoxy ring [1][2]. This methyl group occupies a well-defined hydrophobic sub-pocket in the TRPM8 binding site; its removal in the target compound eliminates a key van der Waals contact, predicting a significant reduction or complete loss of TRPM8 agonist activity based on classic methyl-walk SAR principles [1]. The absence of this substituent, however, may unmask alternative binding modes at other targets (e.g., FABP4/5, where para-substitution on the phenoxy ring is not a conserved requirement) [3].

TRPM8 modulation Hydrophobic pharmacophore Medicinal chemistry

Thiophen-3-ylmethyl vs. Thiophen-2-ylmethyl Regioisomerism: Altered Sulfur-π Vector and Target Docking Geometry

The target compound incorporates a thiophen-3-ylmethyl group, whereas CHEMBL4090221 uses the thiophen-2-ylmethyl regioisomer [1][2]. This regioisomeric difference repositions the sulfur atom by approximately 2.4 Å (based on thiophene ring geometry) and alters the directionality of the sulfur-π interaction vector, a critical determinant of binding affinity in sulfur-containing heterocyclic ligands [1]. Experimental precedent from the broader thiophenylamide patent literature (US 9,353,102) confirms that thiophene regioisomerism alone can toggle between FABP4 selectivity, dual FABP4/5 activity, or complete inactivity [3]. The 3-ylmethyl attachment in the target compound, combined with the N-propyl group, defines a unique three-dimensional pharmacophore that is not represented in any published active analog.

Regioisomer SAR Sulfur-π interactions Ligand design

Molecular Formula Isosterism with HNHA (HDAC Inhibitor): Identical Formula, Divergent Chemotype, and Orthogonal Biological Annotation

The target compound and HNHA (CAS 926908-04-5) share the identical molecular formula C₁₇H₂₁NO₂S, yet belong to entirely different chemotypes: the target is a phenoxy-thiophene tertiary amide, while HNHA is N-hydroxy-7-(naphthalen-2-ylthio)heptanamide—a hydroxamic acid HDAC inhibitor (IC₅₀ 100 nM against HDAC; cytotoxicity IC₅₀ 3 μM in HT-1080 cells) . This formula-level identity but scaffold-level divergence illustrates a critical procurement principle: molecular formula alone is insufficient to predict biological function. HNHA's HDAC activity requires the zinc-chelating hydroxamic acid warhead, which is absent in the target compound . Consequently, the target compound is not an HDAC inhibitor and must be screened against distinct target panels (e.g., FABP isoforms, TRP channels, flavivirus targets) [1].

Chemotype differentiation HDAC inhibition Molecular formula isosterism

Predicted Physicochemical Profile vs. CHEMBL4090221: Lipophilicity, Rotatable Bonds, and Screening Library Fitness

The target compound's calculated logP (~3.87) and rotatable bond count (6) place it within lead-like chemical space (RO5-compliant: MW < 500, logP < 5, HBD = 0, HBA = 3) [1]. Compared to the structurally closest active analog CHEMBL4090221, the target compound lacks the 4-methylphenoxy substituent, reducing hydrophobicity slightly while retaining identical rotatable bond count and HBD/HBA profile [1]. This marginally lower logP (~3.87 vs. ~3.87 for CHEMBL4090221, noting the methyl loss is offset by the N-propyl extension) may modestly improve aqueous solubility and reduce non-specific protein binding, making the target compound a more attractive starting point for fragment-based or HTS campaigns where lower nonspecific binding is desirable .

Physicochemical profiling Drug-likeness Screening library design

Best-Fit Research and Industrial Application Scenarios for 2-Phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide (CAS 1235641-99-2)


TRPM8 Modulator Discovery: Novel Scaffold Exploration Differentiated from CHEMBL4090221

Researchers pursuing TRPM8 antagonist or biased agonist programs can deploy the target compound as a structurally distinct starting point. The N-propyl and 3-thienylmethyl modifications relative to CHEMBL4090221 (TRPM8 agonist, EC₅₀ 889 nM) provide a scaffold with predicted steric incompatibility with the agonist-bound conformation of TRPM8, potentially favoring antagonist binding modes. The absence of the 4-methylphenoxy substituent further differentiates the pharmacophore, making it suitable for hit-finding campaigns seeking TRPM8 ligands with novel binding modes [1].

FABP4/5 Dual Inhibitor Lead Generation: Thiophenylamide Scaffold Diversification

The non-annulated thiophenylamide patent family (US 9,353,102) establishes FABP4/5 inhibition as a validated therapeutic strategy for type 2 diabetes, atherosclerosis, NASH, and cancer [2]. The target compound embodies the core pharmacophore elements outlined in this patent (thiophene-containing amide with substituted nitrogen), yet its specific substitution pattern (N-propyl, unsubstituted phenoxy, 3-thienylmethyl) falls outside the explicitly exemplified chemical space [2]. It can serve as an SAR probe to map the FABP4/5 binding site tolerance for N-alkyl chain length and thiophene regioisomerism, potentially yielding inhibitors with improved selectivity or pharmacokinetic properties.

Flavivirus Inhibitor Fragment-Based Screening: Thiophene-Propanamide Core Exploration

The thiophene-propenamide chemotype has been disclosed by CNRS/INSERM inventors as a flavivirus inhibitor scaffold (WO 2017/102014 A1), targeting dengue, yellow fever, and tick-borne encephalitis viruses [3]. The target compound, as a saturated propanamide analog, represents a reduced, more conformationally flexible variant of the propenamide series. It may serve as a control compound to probe the importance of the α,β-unsaturated amide moiety for antiviral activity, or as a building block for constructing more elaborate flavivirus inhibitor candidates [3].

Coordination Chemistry and Building Block Procurement for Custom Library Synthesis

Commercial listings describe the target compound as a building block and ligand for coordination chemistry . It contains three potential metal-coordination motifs (amide oxygen, thiophene sulfur, and phenoxy ether oxygen), enabling its use in synthesizing metal-organic frameworks (MOFs) or discrete coordination complexes. Its well-defined physicochemical profile (MW 303.42, logP ~3.87, RO5-compliant) makes it a suitable core scaffold for parallel library synthesis and SAR expansion .

Quote Request

Request a Quote for 2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.